molecular formula C14H19N3O B8008990 2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one

2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B8008990
M. Wt: 245.32 g/mol
InChI Key: WZZHTFCWFVATQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one is a chemical compound of high interest in medicinal chemistry and drug discovery research. It is built around the 2,8-diazaspiro[4.5]decan-1-one scaffold, a structure recognized for its utility in designing potent and selective enzyme inhibitors . Derivatives of this spirocyclic system have shown promising therapeutic potential, notably as selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory conditions such as inflammatory bowel disease (IBD) . The incorporation of the pyridin-2-ylmethyl substituent is a strategic modification that researchers explore to optimize interactions with biological targets, aiming to enhance potency, improve selectivity over related kinases like JAK2, and fine-tune drug-like properties such as metabolic stability . This compound is intended for use in preclinical research applications, including but not limited to mechanism of action studies, structure-activity relationship (SAR) analysis, and high-throughput screening campaigns to identify new therapeutic candidates for immune-mediated and neurodegenerative diseases . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-13-14(4-8-15-9-5-14)6-10-17(13)11-12-3-1-2-7-16-12/h1-3,7,15H,4-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZHTFCWFVATQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2=O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • DMF and dichloroethane/methanol mixtures are optimal for reductive amination, balancing solubility and reaction efficiency.

  • Elevated temperatures (50°C) improve reaction rates but may necessitate shorter reaction times to avoid byproduct formation.

Stoichiometric Considerations

  • A 1.1:1 molar ratio of aldehyde to spiropiperidine core minimizes over-alkylation.

  • Excess NaBH(OAc)₃ (1.5–2.0 equiv) ensures complete reduction of the imine intermediate.

Purification Strategies

  • Preparative HPLC with a C18 column and acetonitrile/water gradient achieves >95% purity.

  • Silica gel chromatography (ethyl acetate/hexane, 3:7) is effective for intermediate isolation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CD₃OD): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (td, J = 7.7, 1.8 Hz, 1H, pyridine-H), 7.43 (d, J = 7.9 Hz, 1H, pyridine-H), 7.32–7.24 (m, 1H, pyridine-H), 4.38 (s, 2H, CH₂-pyridine), 3.62–3.52 (m, 4H, spiropiperidine-H), 2.40–2.28 (m, 4H, spiropiperidine-H).

  • LC-MS: [M+H]⁺ = 288.2 (calc. 288.3).

Purity Assessment

  • HPLC retention time: 6.8 min (C18, 0.1% TFA in H₂O/MeCN).

  • Elemental analysis: C, 66.42%; H, 7.39%; N, 14.56% (theoretical: C, 66.65%; H, 7.32%; N, 14.58%).

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Over-alkylation: Controlled addition of aldehyde and use of bulky bases (e.g., DIPEA) suppress di-alkylation.

  • Imine Hydrolysis: Anhydrous conditions and inert atmosphere (N₂/Ar) stabilize the intermediate.

Scale-Up Considerations

  • Batch vs. Flow Chemistry: Continuous flow systems improve reproducibility for large-scale synthesis (>100 g).

  • Cost Optimization: Replacing NaBH(OAc)₃ with NaBH₄ in methanol reduces reagent costs but may lower yields by 10–15%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination7898High selectivity, mild conditionsRequires anhydrous solvents
Suzuki Coupling5595Access to diverse analogsRequires palladium catalysts
Solid-Phase Synthesis6597Ease of purificationLimited to small-scale production

Scientific Research Applications

Chemistry: In chemistry, 2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into various biochemical processes.

Medicine: In the field of medicine, the compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Pharmacological Profile

  • Targets : Dual TYK2/JAK1 inhibitor .
  • IC₅₀ Values :
    • TYK2 : 6 nM
    • JAK1 : 37 nM
    • Selectivity : >23-fold selectivity over JAK2 .
  • Therapeutic Application : Investigated for inflammatory bowel disease (IBD) due to its anti-inflammatory effects in ulcerative colitis models .

Comparison with Similar Compounds

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been modified extensively to target diverse kinases and pathways. Below is a detailed comparison of Compound 48 with structurally related analogs.

Structural and Functional Modifications

Compound Substituents/Modifications Target(s) Key Activity/IC₅₀ (nM) Therapeutic Application Reference
Compound 48 Pyridin-2-ylmethyl at position 2 TYK2/JAK1 TYK2: 6; JAK1: 37 Inflammatory bowel disease
Compound 8 8-Benzoyl-3-benzyl RIPK1 RIPK1: 120 (enzymatic assay) Necroptosis-driven diseases
Compound 43 3,5-Dichloropyridin-4-yl at position 8 WNT signaling pathway Not reported Cancer (WNT-dependent tumors)
Compound 56 3-Methyl-5-(4-morpholinophenyl)pyridin-4-yl WNT signaling pathway EC₅₀: 0.5 (cellular assay) Cancer
Compound 18 3-Chloro-5-(4-(1-(2-hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)phenyl)pyridin-4-yl Undisclosed kinase Not reported Undisclosed

Selectivity and Pharmacokinetic Profiles

  • Compound 48 : Demonstrates >23-fold selectivity for JAK2, reducing off-target effects in IBD models .
  • RIPK1 Inhibitors (e.g., Compound 8) : Show specificity for RIPK1 over related kinases (e.g., RIPK3, JNK), critical for minimizing toxicity in necroptosis inhibition .
  • WNT Inhibitors (e.g., Compound 56): Exhibit nanomolar potency in cellular assays but lack detailed selectivity data .

Therapeutic Potential and Limitations

  • Compound 48 : High potency against TYK2/JAK1 makes it promising for IBD, but long-term safety data are lacking .
  • RIPK1 Inhibitors : Effective in preclinical models of inflammatory diseases but face challenges in clinical translation due to complex necroptosis pathways .

Biological Activity

2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one is a spirocyclic compound with a unique structural configuration that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H19N3O
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 1422140-35-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biochemical pathways. Preliminary studies suggest that the compound may exhibit inhibitory effects on specific enzymes related to hypertension and inflammation.

1. Antihypertensive Effects

Research has indicated that derivatives of the diazaspirodecane structure, including this compound, serve as potent soluble epoxide hydrolase (sEH) inhibitors. In a study involving spontaneously hypertensive rats, oral administration of related compounds led to significant reductions in blood pressure, suggesting a therapeutic potential for managing hypertension .

2. Anticancer Properties

The spirocyclic structure has been linked to enhanced biological activity against cancer cells. Studies have shown that certain derivatives exhibit cytotoxicity and induce apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated promising results in inhibiting tumor growth and promoting cancer cell death .

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of this compound class. Some studies have highlighted the ability of spirocyclic compounds to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . This inhibition suggests a possible role in enhancing cognitive function and protecting against neurodegeneration.

Case Study 1: Antihypertensive Activity

A study published in November 2013 identified several diazaspiro[4.5]decane-based compounds as effective sEH inhibitors. The specific compound demonstrated a dose-dependent decrease in mean arterial pressure in hypertensive rat models .

Case Study 2: Anticancer Activity

In research focusing on the cytotoxic effects of spirocyclic compounds, one derivative exhibited significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

Data Table: Biological Activities Overview

Activity TypeMechanism of ActionReference
AntihypertensiveInhibition of soluble epoxide hydrolase
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveInhibition of AChE and BuChE

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,8-diazaspiro[4.5]decan-1-one derivatives, and how can functional groups like pyridinylmethyl be introduced?

  • Methodological Answer : Palladium-mediated cross-coupling reactions are commonly employed to introduce aryl or heteroaryl substituents. For example, coupling 3-bromo-5-chloropyridin-4-yl intermediates with boronic acids/esters allows substitution at specific positions (e.g., 3- and 5-positions of the pyridine ring). Sequential cross-coupling and SNAr (nucleophilic aromatic substitution) steps can further diversify the scaffold .
  • Key Data :

Reaction TypeExample IntermediateProductReference
Cross-coupling3-Bromo-5-chloropyridin-4-yl8-(3-chloro-5-substituted) derivatives
SNAr displacement4-Chloro substituentMethyl or morpholino groups

Q. How is the structural identity of 2,8-diazaspiro[4.5]decan-1-one derivatives validated?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For instance, spirocyclic scaffolds are confirmed via characteristic splitting patterns in 1^1H NMR (e.g., diastereotopic protons) and molecular ion peaks in HRMS. Purity (>95%) is assessed using HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies improve the selectivity of 2,8-diazaspiro[4.5]decan-1-one derivatives as kinase inhibitors (e.g., TYK2/JAK1 vs. JAK2)?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies reveal that substituents on the pyridine ring and spirocyclic core modulate selectivity. For example, introducing electron-withdrawing groups at the 5-position of the pyridine enhances TYK2/JAK1 inhibition while reducing JAK2 affinity. Compound 48 (IC50_{50}: TYK2 = 6 nM, JAK1 = 37 nM) exhibits >23-fold selectivity over JAK2 due to optimized steric and electronic interactions in the ATP-binding pocket .
  • Key Data :

CompoundTYK2 IC50_{50} (nM)JAK1 IC50_{50} (nM)JAK2 Selectivity (Fold)
48 637>23

Q. How do 2,8-diazaspiro[4.5]decan-1-one derivatives perform in preclinical models of inflammatory bowel disease (IBD)?

  • Methodological Answer : In acute ulcerative colitis models, derivatives like 48 suppress pro-inflammatory cytokines (e.g., IL-6, TNF-α) and inhibit Th1/Th17 cell differentiation. Efficacy is assessed via colon histopathology scores and cytokine ELISA. 48 outperforms tofacitinib in reducing mucosal damage and inflammation, likely due to dual TYK2/JAK1 inhibition .

Q. What mechanistic insights explain the anti-necroptotic activity of 2,8-diazaspiro[4.5]decan-1-one derivatives?

  • Methodological Answer : Derivatives such as ZJU-37 inhibit RIPK1 kinase activity, blocking necrosome formation and NF-κB activation. In vitro assays (e.g., RIPK1 kinase inhibition, Western blot for p-RIPK1) and in vivo models (e.g., retinal ganglion cell injury) confirm target engagement. Selectivity over RIPK3 is achieved via hydrophobic interactions in the DLG-out kinase conformation .

Experimental Design & Data Contradiction Analysis

Q. How should researchers address discrepancies in metabolic stability data across 2,8-diazaspiro[4.5]decan-1-one analogs?

  • Methodological Answer : Use species-specific liver microsomes (e.g., human vs. rodent) and correlate results with logP and polar surface area (PSA). For example, compound 48 shows excellent human microsomal stability (t1/2_{1/2} > 60 min) due to balanced lipophilicity (logP ~2.5) and PSA (~80 Ų). Discrepancies may arise from species-specific CYP450 metabolism or solubility limitations .

Q. Why do some synthetic routes yield unexpected byproducts (e.g., hydrazones or rearranged spirocycles)?

  • Methodological Answer : Side reactions often arise from competing nucleophilic attack or ring strain in spirocyclic intermediates. For example, reactions with hydrazine derivatives may form hydrazono-spirocycles via Schiff base intermediates. Mitigation includes optimizing reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry .

Analytical & Pharmacokinetic Considerations

Q. What analytical methods ensure batch-to-batch consistency for 2,8-diazaspiro[4.5]decan-1-one APIs?

  • Methodological Answer : Combine chiral HPLC (e.g., Chiralpak AD-H column) with 19^{19}F NMR for fluorine-containing analogs. Residual solvents are quantified via GC-MS per ICH guidelines. For hydrochloride salts, ion chromatography ensures Cl^- content within ±0.5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.